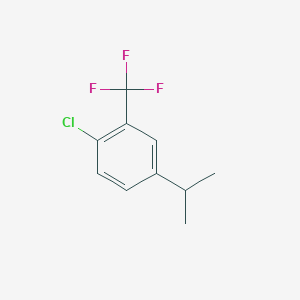
4-Isopropyl-2-(trifluoromethyl)chlorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isopropyl-2-(trifluoromethyl)chlorobenzene: is an aromatic compound characterized by the presence of an isopropyl group, a trifluoromethyl group, and a chlorine atom attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-2-(trifluoromethyl)chlorobenzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 2-(trifluoromethyl)chlorobenzene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation processes with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions: 4-Isopropyl-2-(trifluoromethyl)chlorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in nitration, sulfonation, and halogenation reactions, where the trifluoromethyl and chlorine groups influence the regioselectivity of the substitution.
Oxidation: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid are used under controlled temperatures.
Sulfonation: Sulfur trioxide or chlorosulfonic acid in the presence of a solvent like dichloromethane.
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Nitration: 4-Isopropyl-2-(trifluoromethyl)-1-nitrobenzene.
Sulfonation: 4-Isopropyl-2-(trifluoromethyl)benzenesulfonic acid.
Halogenation: 4-Isopropyl-2-(trifluoromethyl)-1-chlorobenzene or 4-Isopropyl-2-(trifluoromethyl)-1-bromobenzene.
科学的研究の応用
4-Isopropyl-2-(trifluoromethyl)chlorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Pharmaceutical Research: It is investigated for its potential as a building block in the synthesis of drug candidates with improved pharmacokinetic properties.
Chemical Biology: The compound is used in the study of enzyme-catalyzed reactions and the development of enzyme inhibitors.
作用機序
The mechanism of action of 4-Isopropyl-2-(trifluoromethyl)chlorobenzene depends on its specific application. In organic synthesis, the compound acts as a reactive intermediate that undergoes various transformations to form desired products. In pharmaceutical research, its mechanism of action may involve interactions with biological targets such as enzymes or receptors, leading to modulation of their activity.
類似化合物との比較
4-Isopropyl-2-(trifluoromethyl)benzene: Lacks the chlorine atom, which affects its reactivity and applications.
4-Isopropyl-2-(trifluoromethyl)fluorobenzene: Contains a fluorine atom instead of chlorine, leading to different chemical properties.
4-Isopropyl-2-(trifluoromethyl)bromobenzene: Contains a bromine atom, which influences its reactivity in substitution reactions.
Uniqueness: 4-Isopropyl-2-(trifluoromethyl)chlorobenzene is unique due to the combined presence of isopropyl, trifluoromethyl, and chlorine groups on the benzene ring. This combination imparts distinct electronic and steric effects, making the compound valuable in specific synthetic and research applications.
特性
IUPAC Name |
1-chloro-4-propan-2-yl-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3/c1-6(2)7-3-4-9(11)8(5-7)10(12,13)14/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENPOZZSGMXQFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














